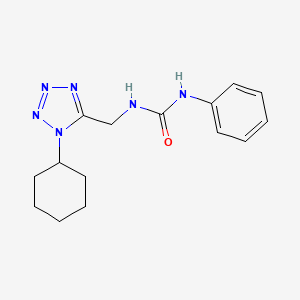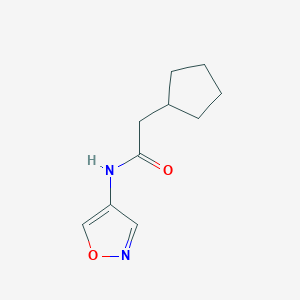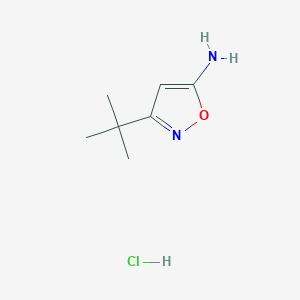
2-(Pyridin-2-yloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyridin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 . This compound is typically stored in a sealed, dry environment at room temperature .
Synthesis Analysis
The synthesis of 2-pyridine-containing biaryls has been a topic of interest in the field of chemistry . The 2-pyridyl problem can be circumvented by the formal inversion of polarity of the coupling partners . 2-Halopyridines are excellent electrophilic partners, compatible with a range of cross-coupling conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15) . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.22 g/mol . The compound has an XLogP3 value of 2.8, indicating its lipophilicity . It also has 2 hydrogen bond donor counts .
Applications De Recherche Scientifique
Catalytic Transfer Hydrogenation
2-(Pyridin-2-yloxy)benzoic acid has been utilized in the synthesis of water-soluble half-sandwich complexes, which are efficient for catalytic transfer hydrogenation of carbonyl compounds in water with glycerol as a hydrogen donor. This represents a novel approach in catalysis, highlighting the utility of this compound in creating effective catalysts for organic reactions (Prakash et al., 2014).
Synthesis of Metal Complexes
Research has shown the synthesis of metal complexes, like Mn(II), Ni(II), Cu(II), and Zn(II), using derivatives of this compound. These complexes are characterized by various analytical techniques, offering insights into coordination chemistry and material science applications (Singh et al., 2014).
Crystallography and Molecular Structure
The compound has been used in crystallography studies to understand molecular structures better. For example, its role in the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline provides insights into crystal engineering and design (Chesna et al., 2017).
Photophysical Properties
This compound derivatives have been used in the synthesis of lanthanide-based coordination polymers. These polymers exhibit intriguing photophysical properties, making them potential candidates for applications in photoluminescent materials and optoelectronics (Sivakumar et al., 2011).
Sulfenylation of Arenes
It has been used in nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This highlights its role in facilitating new methodologies for organic synthesis, particularly in synthesizing valuable aryl sulfides (Yang et al., 2015).
Luminescence and Magnetism in Coordination Complexes
Its derivatives have been explored in the synthesis of lanthanide coordination complexes, contributing to our understanding of luminescence and magnetism in these materials. This has implications for materials science and magnetic materials research (Hou et al., 2013).
Supramolecular Liquid Crystalline Complexes
The compound has been incorporated into the design of supramolecular liquid crystalline complexes, contributing to the field of materials science, particularly in the understanding of phase transitions and liquid crystalline behavior (Alaasar & Tschierske, 2019).
Propriétés
IUPAC Name |
2-pyridin-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVADGGXOXDLIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)


![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)



![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)